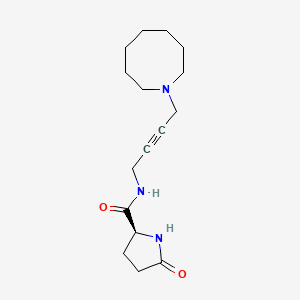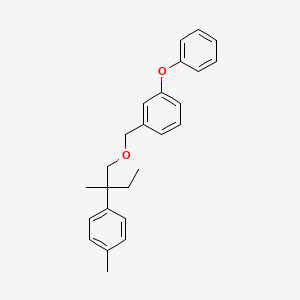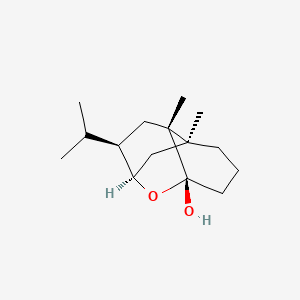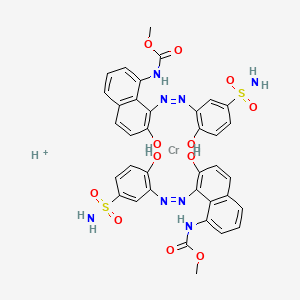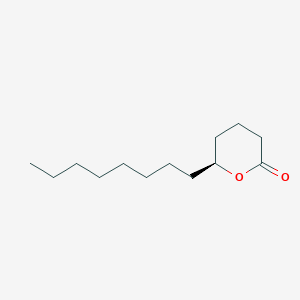
5-Tridecanolide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tridecanolide, (S)-: is a chemical compound with the molecular formula C13H24O2 . It is a lactone, specifically a delta-lactone, which is a cyclic ester derived from the corresponding hydroxy acid. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer indicates that the compound is optically active and exists in a specific chiral form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecanolide, (S)- typically involves the cyclization of the corresponding hydroxy acid. One common method is the reduction of delta-keto acids using fermenting baker’s yeast, which provides a highly enantioselective reduction to yield optically pure (S)-5-Tridecanolide .
Industrial Production Methods: Industrial production of 5-Tridecanolide, (S)- often involves large-scale fermentation processes or chemical synthesis routes that ensure high yield and purity. The specific conditions, such as temperature, pH, and catalysts, are optimized to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Tridecanolide, (S)- can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone can yield the corresponding diol.
Substitution: The lactone ring can be opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to open the lactone ring.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: 5-Hydroxytridecanol.
Substitution: Various substituted tridecanolides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Tridecanolide, (S)- is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, 5-Tridecanolide, (S)- is studied for its potential pheromonal activity and its role in chemical communication among insects.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications due to their bioactive properties.
Industry: The compound is extensively used in the fragrance industry due to its pleasant odor. It is also used in the flavor industry to impart specific sensory characteristics to products .
Mechanism of Action
The mechanism of action of 5-Tridecanolide, (S)- involves its interaction with olfactory receptors in the case of its use in fragrances. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
5-Tridecanolide, ®-: The enantiomer of 5-Tridecanolide, (S)-, which has similar chemical properties but different optical activity.
5-Nonanolide: Another lactone with a shorter carbon chain.
5-Hexadecanolide: A lactone with a longer carbon chain.
Uniqueness: 5-Tridecanolide, (S)- is unique due to its specific chiral form, which imparts distinct olfactory properties and potential biological activities. Its enantiomeric purity makes it valuable in applications requiring specific stereochemistry .
Properties
CAS No. |
124330-64-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(6S)-6-octyloxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m0/s1 |
InChI Key |
RZZLMGATMUAJPX-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


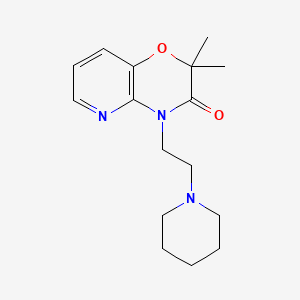
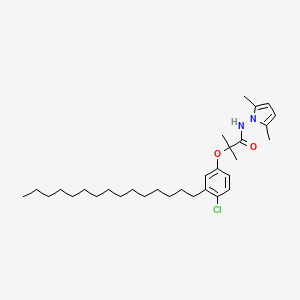
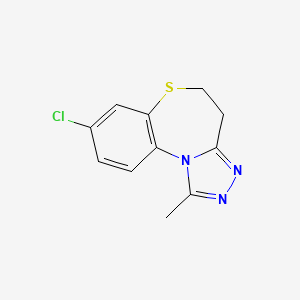
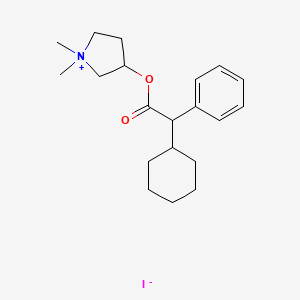
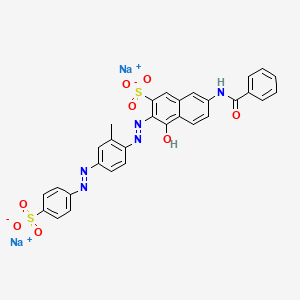
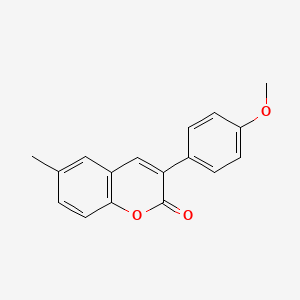
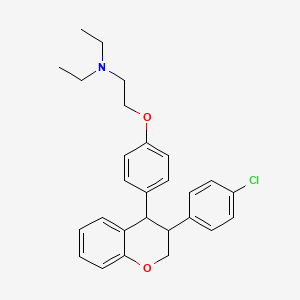
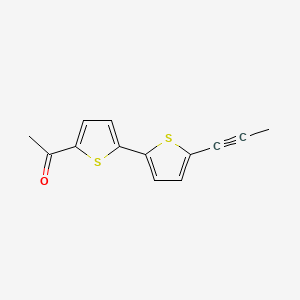
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
